(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone
Description
Properties
IUPAC Name |
[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(2,3,4-trifluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F4N3O2/c22-15-6-2-1-5-13(15)20-26-17(30-27-20)10-12-4-3-9-28(11-12)21(29)14-7-8-16(23)19(25)18(14)24/h1-2,5-8,12H,3-4,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSAXVLTQRKSSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C(=C(C=C2)F)F)F)CC3=NC(=NO3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone represents a novel structure with significant potential in medicinal chemistry, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The oxadiazole ring system is known for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The incorporation of fluorinated phenyl groups enhances the pharmacological profile of these compounds due to improved lipophilicity and metabolic stability.
2. Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the oxadiazole ring through cyclization reactions.
- Alkylation with piperidine to introduce the piperidinyl moiety.
- Final coupling with trifluorophenyl groups to yield the target compound.
3.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example:
- In vitro Studies : The compound exhibited high potency against various cancer cell lines. In one study, it demonstrated % inhibition values over T-47D breast cancer cells (90.47%), SR leukemia (81.58%), SK-MEL-5 melanoma (84.32%), and MDA-MB-468 breast cancer cells (84.83%) .
| Cell Line | % Inhibition |
|---|---|
| T-47D Breast | 90.47% |
| SR Leukemia | 81.58% |
| SK-MEL-5 Melanoma | 84.32% |
| MDA-MB-468 Breast | 84.83% |
The proposed mechanism of action involves the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance:
- The compound has shown significant Axl kinase inhibitory activity with an IC50 value as low as 0.010 µM against several cancer cell lines such as A549 and MDA-MB-231 .
3.3 Structure-Activity Relationship (SAR)
Research indicates that modifications on the oxadiazole ring and the introduction of fluorinated groups significantly influence biological activity:
- Compounds with electron-withdrawing groups like trifluoromethyl showed enhanced potency compared to their non-fluorinated counterparts.
4. Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Oxadiazole Derivatives : A review highlighted that various oxadiazole derivatives exhibit broad-spectrum anticancer activity and can induce apoptosis in cancer cells .
- Comparative Analysis : In a comparative study involving multiple derivatives, certain compounds demonstrated superior growth inhibition across a panel of cancer cell lines compared to standard chemotherapeutics like doxorubicin .
5. Conclusion
The compound this compound shows promising biological activity, particularly in anticancer applications due to its ability to inhibit key signaling pathways involved in tumor growth and survival. Further research is warranted to explore its full therapeutic potential and elucidate the underlying mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxadiazole-Piperidine Scaffolds
The following compounds share structural similarities with the target molecule:
Compound S339-0696
- Structure: (3-methylphenyl){4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}methanone
- Piperidine-methanone linkage: 4-position of piperidine. Methanone substituent: 3-methylphenyl.
- Molecular Formula : C₂₂H₂₂N₃O₂
- Molar Mass : 372.43 g/mol
- Notable Differences: Lack of fluorination on both aromatic rings compared to the target compound, which may reduce metabolic stability and target affinity .
Ethanone, 1-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-piperidinyl]-2-(3-methylphenyl)
- Structure: Features a 4-fluorophenyl-oxadiazole and 3-methylphenyl-methanone.
- Molecular Formula : C₂₃H₂₄FN₃O₂
- Molar Mass : 393.45 g/mol
- Key Differences: Single fluorine on the oxadiazole ring (vs. 2-fluorophenyl in the target).
Heterocyclic Variants with Isoxazole or Thiadiazole Cores
Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]-1-piperidinyl
- Structure : Isoxazole core with chloro-fluorophenyl and methyl substituents.
- Molecular Formula : C₁₆H₁₆ClFN₂O₂
- Molar Mass : 322.76 g/mol
- Key Differences :
EP 1 808 168 B1 Patent Compounds
- Examples: [4-[4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-6-(4-[1,2,3]thiadiazol-4-yl-phenoxy)-pyrimidin-5-yl]-methanol. 4-[4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-6-(4-methanesulfonyl-phenylamino)-pyrimidine-5-carbonitrile.
- Key Features: Incorporation of thiadiazole or sulfonyl groups enhances solubility and target selectivity.
Fluorination Patterns and Bioactivity Trends
Fluorination significantly impacts physicochemical properties:
Research Findings and Implications
- Fluorine Substitution: The target compound’s 2,3,4-trifluorophenyl group enhances π-π stacking and hydrophobic interactions in target binding pockets compared to non-fluorinated analogues .
- Heterocycle Stability : 1,2,4-Oxadiazoles exhibit superior metabolic stability over isoxazoles due to reduced ring-opening susceptibility .
- Synergistic Effects : Combining fluorinated aromatic systems with oxadiazole-piperidine scaffolds may optimize pharmacokinetic profiles, as seen in GPCR agonists from patent literature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
